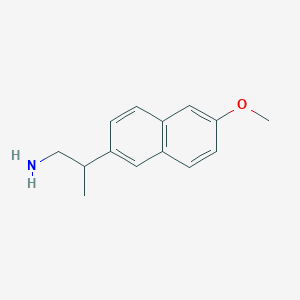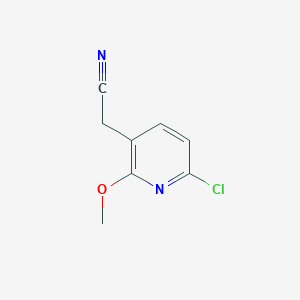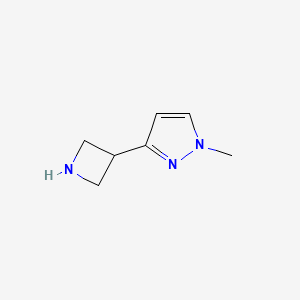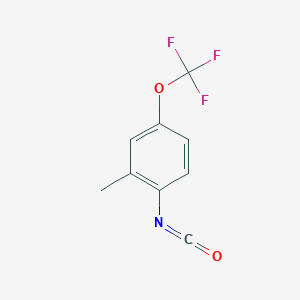
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.15 g/mol . It is characterized by the presence of an isocyanate group (-NCO), a methyl group (-CH3), and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene typically involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition . The general reaction scheme is as follows:
2-methyl-4-(trifluoromethoxy)aniline+phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of hazardous reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Electrophiles: Participate in substitution reactions with the trifluoromethoxy group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations and applications. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Isocyanato-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Isocyanato-4-(trifluoromethoxy)benzene: Similar structure but without the methyl group.
Uniqueness
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H6F3NO2 |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-6-4-7(15-9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3 |
Clave InChI |
MSOUQYOVSHGYMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(F)(F)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



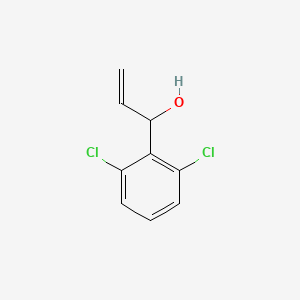
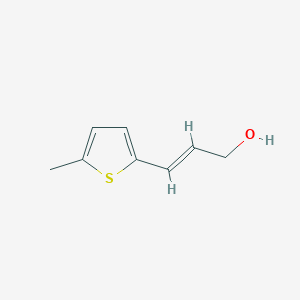
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)

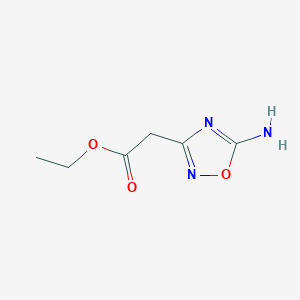
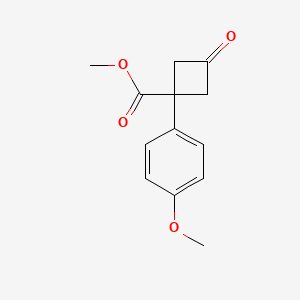
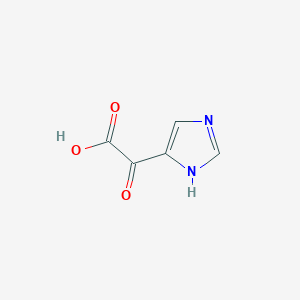
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

